molecular formula C16H18O2S B1330182 Benzene, 1,1'-sulfonylbis[3,4-dimethyl- CAS No. 28361-43-5

Benzene, 1,1'-sulfonylbis[3,4-dimethyl-

Cat. No. B1330182
CAS RN: 28361-43-5
M. Wt: 274.4 g/mol
InChI Key: ZSIACQWHDVUCHB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic substitution reactions4. An early method of preparing phenol (the Dow process) involved the reaction of chlorobenzene with a concentrated sodium hydroxide solution at temperatures above 350 ºC5. However, the specific synthesis process for “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” is not explicitly mentioned in the sources.



Molecular Structure Analysis

The molecular structure of benzene derivatives can be determined using various techniques6. However, the specific molecular structure of “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” is not provided in the sources.



Chemical Reactions Analysis

Benzene and its derivatives undergo various chemical reactions, including nucleophilic substitution reactions5. However, the specific chemical reactions involving “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” are not detailed in the sources.



Physical And Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can vary widely28. However, the specific physical and chemical properties of “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” are not detailed in the sources.


Scientific Research Applications

Supramolecular Architecture

Research into the crystalline forms of derivatives of Benzene, 1,1'-sulfonylbis[3,4-dimethyl- has led to insights into their supramolecular architecture. For instance, studies on 1,4-dimethyl-2-(4-(methyl-sulfonyl) styryl)benzene and 1,3-diisopropyl-2-(4-(methyl-sulfonyl)styryl) benzene have revealed their structures through X-ray diffraction, highlighting the importance of weak C–H···O hydrogen bonds and van der Waals interactions in their crystal packings (Qian, Chen, Cui, & Zhu, 2012).

Molecular Interaction Studies

Research has also been conducted on the interactions of dimethyl sulfoxide (DMSO) with aromatic hydrocarbons like benzene. It was found that DMSO enhanced the hypertaurinuria produced by benzene in rats and affected the metabolism of benzene (Kocsis, Harkaway, Santoyo, & Snyder, 1968).

Synthesis of Derivatives

The synthesis of derivatives involving benzene, 1,1'-sulfonylbis[3,4-dimethyl- has been a topic of interest. For instance, the treatment of dimedone (5,5-dimethylcyclohexane-1,3-dione) with sulfuric acid in trifluoroacetic anhydride led to a variety of dimethylresorcinol derivatives, indicating the potential for diverse polysubstituted benzenes (Nelson & Nelson, 1992).

Chemical Interaction and Solubility Studies

Research on binary mixtures of dimethyl sulfoxide with benzene and other aromatic hydrocarbons has been conducted to understand their thermodynamic interactions. This includes studies on densities, viscosities, refractive indices, and ultrasonic velocities in these mixtures (Aralaguppi, Aminabhavi, Harogoppad, & Balundgi, 1992).

Liquid-Liquid Equilibrium for Extraction Processes

Research involving the use of solvents like dimethyl sulfoxide for the separation of benzene from other compounds, such as 1-hexene, has been explored. This includes examining the liquid-liquid equilibrium data and the efficacy of solvents in the separation process (Yan, Songyuan, Kun, & Yun, 2018).

Exploration of Antimicrobial and Antioxidant Activity

A significant area of research is the exploration of the antimicrobial and antioxidant properties of benzene sulfonamide derivatives. Studies have synthesized new sulfonamides and evaluated their in vitro activities against bacterial and fungal strains, as well as their radical scavenging activity (Badgujar, More, & Meshram, 2018).

Safety And Hazards

Benzene and its derivatives can pose various safety and health hazards910. However, the specific safety and hazards associated with “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” are not provided in the sources.


Future Directions

The future directions for the study and application of benzene derivatives could be vast, given their wide range of properties and uses. However, specific future directions for “Benzene, 1,1’-sulfonylbis[3,4-dimethyl-” are not mentioned in the sources1112.


Please note that this analysis is based on the available sources and may not cover all aspects of the compound due to the limited information available.


properties

IUPAC Name

4-(3,4-dimethylphenyl)sulfonyl-1,2-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O2S/c1-11-5-7-15(9-13(11)3)19(17,18)16-8-6-12(2)14(4)10-16/h5-10H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSIACQWHDVUCHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2=CC(=C(C=C2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6067383
Record name Benzene, 1,1'-sulfonylbis[3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,1'-sulfonylbis[3,4-dimethyl-

CAS RN

28361-43-5
Record name 1,1′-Sulfonylbis[3,4-dimethylbenzene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28361-43-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Di-3,4-xylyl sulfone
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Record name Benzene, 1,1'-sulfonylbis[3,4-dimethyl-
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Record name Benzene, 1,1'-sulfonylbis[3,4-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6067383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Di-3,4-xylyl sulphone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.522
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Record name DI-3,4-XYLYL SULFONE
Source FDA Global Substance Registration System (GSRS)
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